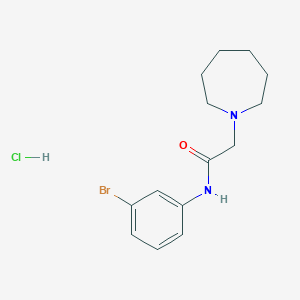![molecular formula C15H23Cl2NO2 B4134698 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4134698.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride, also known as A-366, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. A-366 is a selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a role in epigenetic regulation. In
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been found to be a potent and selective inhibitor of LSD1, an enzyme that plays a role in epigenetic regulation. Epigenetic modifications, such as DNA methylation and histone modifications, are important for regulating gene expression. Dysregulation of these processes has been implicated in various diseases, including cancer. Therefore, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has potential applications in cancer research, as well as in other areas of epigenetics research.
Mécanisme D'action
LSD1 is an enzyme that catalyzes the demethylation of lysine residues on histone proteins. This process is important for regulating gene expression, as lysine methylation can either activate or repress gene transcription. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride binds to the active site of LSD1 and inhibits its demethylase activity. This results in an accumulation of methylated lysine residues on histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to have potent inhibitory activity against LSD1 in vitro. In cell-based assays, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to increase the levels of histone methylation, indicating that it is able to inhibit LSD1 in a cellular context. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has also been shown to have anti-proliferative effects in cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride is its selectivity for LSD1. This allows researchers to specifically target LSD1 without affecting other enzymes or processes involved in epigenetic regulation. However, one limitation of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride is its potency. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride has been shown to have a relatively low potency compared to other LSD1 inhibitors. This may limit its usefulness in certain experiments or applications.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride. One area of interest is the development of more potent LSD1 inhibitors. This could involve modifying the structure of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride or developing entirely new compounds. Another direction for research is the investigation of the effects of LSD1 inhibition on different types of cancer. Finally, there is potential for the use of LSD1 inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
Propriétés
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-4-6-7-17-11-12-9-13(16)15(19-8-5-2)14(10-12)18-3;/h5,9-10,17H,2,4,6-8,11H2,1,3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZRYNCXUSEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134618.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4134626.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134635.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4134639.png)

![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4134660.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![methyl 3-({[(5-{[(4-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134678.png)
![N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134686.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide](/img/structure/B4134716.png)
![N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4134717.png)